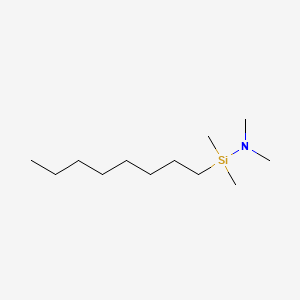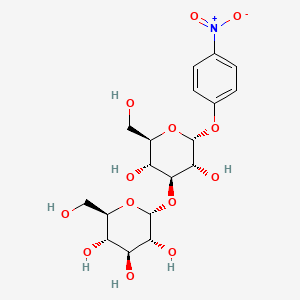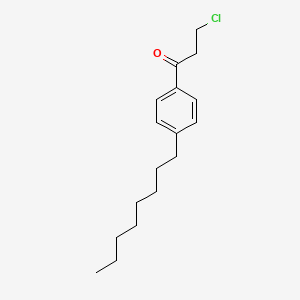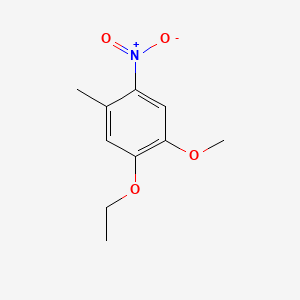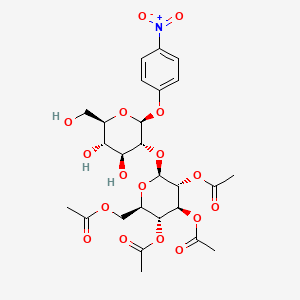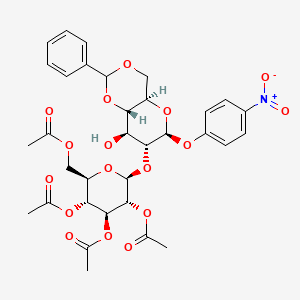
1-Bromnaphthalin-d7
Übersicht
Beschreibung
1-Bromonaphthalene-d7 is a deuterated derivative of 1-bromonaphthalene, where seven hydrogen atoms are replaced by deuterium atoms. This compound is often used as a labeled compound in various scientific research applications due to its unique properties. The molecular formula of 1-Bromonaphthalene-d7 is C10BrD7, and it has a molecular weight of 214.11 g/mol .
Wissenschaftliche Forschungsanwendungen
1-Bromonaphthalene-d7 is widely used in scientific research due to its unique properties. Some of its applications include:
Wirkmechanismus
Target of Action
1-Bromonaphthalene-d7 is a deuterium-labeled version of 1-Bromonaphthalene . It is primarily used as a tracer in drug development processes
Mode of Action
It is known that the incorporation of stable heavy isotopes like deuterium into drug molecules can affect their interaction with targets . The deuterium atoms can potentially alter the compound’s binding affinity, selectivity, or other interactions with its targets .
Biochemical Pathways
The compound’s deuterium labeling is known to be used as a tracer in drug development, which implies it may be involved in various biochemical pathways depending on the specific drug being developed .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . The presence of deuterium in 1-Bromonaphthalene-d7 could potentially alter its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby affecting its bioavailability . .
Result of Action
As a deuterium-labeled compound, it is primarily used as a tracer in drug development processes . The specific effects would likely depend on the drug molecule into which it is incorporated .
Biochemische Analyse
Biochemical Properties
1-Bromonaphthalene-d7 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways and enzyme interactions. It is known to interact with various enzymes and proteins, facilitating the understanding of reaction mechanisms and metabolic processes. The deuterium labeling allows for precise tracking and quantification in mass spectrometry, providing insights into the compound’s behavior in biological systems .
Cellular Effects
1-Bromonaphthalene-d7 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with cellular components can alter the function of specific proteins and enzymes, leading to changes in cellular activities. Studies have shown that 1-Bromonaphthalene-d7 can affect the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 1-Bromonaphthalene-d7 exerts its effects through binding interactions with biomolecules. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into enzyme kinetics and reaction mechanisms. Additionally, 1-Bromonaphthalene-d7 can act as an inhibitor or activator of specific enzymes, leading to changes in gene expression and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromonaphthalene-d7 can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that 1-Bromonaphthalene-d7 can undergo degradation, leading to changes in its biochemical properties and interactions with cellular components .
Dosage Effects in Animal Models
The effects of 1-Bromonaphthalene-d7 in animal models vary with different dosages. At lower doses, the compound may have minimal impact on cellular functions, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where specific dosages result in significant changes in cellular activities and metabolic processes .
Metabolic Pathways
1-Bromonaphthalene-d7 is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The deuterium labeling allows for detailed studies of metabolic flux and metabolite levels, providing insights into the compound’s role in biochemical reactions. The compound’s interactions with specific enzymes can influence the overall metabolic pathways and their regulation .
Transport and Distribution
Within cells and tissues, 1-Bromonaphthalene-d7 is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of 1-Bromonaphthalene-d7 is crucial for studying its biochemical effects and potential therapeutic applications .
Subcellular Localization
1-Bromonaphthalene-d7 exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for understanding the compound’s role in cellular processes and its potential impact on cellular functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromonaphthalene-d7 can be synthesized through the bromination of deuterated naphthalene. The process involves the reaction of deuterated naphthalene with bromine in the presence of a catalyst. The reaction typically occurs at room temperature and requires careful control of reaction conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of 1-Bromonaphthalene-d7 involves the use of hydrobromic acid and hydrogen peroxide as reagents. The process includes adding industrial naphthalene, dichloroethane, and hydrobromic acid into a reaction flask, followed by the dropwise addition of hydrogen peroxide at normal temperature. The reaction is maintained at 40-45°C, and upon completion, the product is purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromonaphthalene-d7 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitriles.
Grignard Reactions: It can form Grignard reagents, which are useful intermediates in organic synthesis.
Organolithium Reactions: It can react with lithium to form organolithium compounds.
Common Reagents and Conditions
Bromination: Bromine and a catalyst are used for the bromination of deuterated naphthalene.
Substitution: Cyanide ions are used for the substitution of the bromine atom.
Grignard Reagent Formation: Magnesium in dry ether is used to form Grignard reagents.
Organolithium Formation: Lithium in anhydrous conditions is used to form organolithium compounds.
Major Products Formed
Nitriles: Formed through substitution reactions with cyanide.
Grignard Reagents: Formed through reactions with magnesium.
Organolithium Compounds: Formed through reactions with lithium.
Vergleich Mit ähnlichen Verbindungen
1-Bromonaphthalene-d7 can be compared with other similar compounds, such as:
1-Bromonaphthalene: The non-deuterated version of the compound, which has similar chemical properties but lacks the unique labeling feature of deuterium.
2-Bromonaphthalene: An isomer of 1-bromonaphthalene, which differs in the position of the bromine atom on the naphthalene ring.
1-Chloronaphthalene: A chlorinated derivative of naphthalene, which has different reactivity and applications compared to bromonaphthalene.
1-Fluoronaphthalene: A fluorinated derivative of naphthalene, which also has distinct chemical properties and uses.
The uniqueness of 1-Bromonaphthalene-d7 lies in its deuterium labeling, which makes it particularly valuable for tracing and studying reaction mechanisms and metabolic pathways in various scientific fields .
Eigenschaften
IUPAC Name |
1-bromo-2,3,4,5,6,7,8-heptadeuterionaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H/i1D,2D,3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKQHBOKULLWDQ-GSNKEKJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2Br)[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661828 | |
| Record name | 1-Bromo(~2~H_7_)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37621-57-1 | |
| Record name | 1-Bromo(~2~H_7_)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


